Ethyl bicyclo[2.2.1]hept-2-ylacetate
CAS No.: 35658-04-9
Cat. No.: VC4098900
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl bicyclo[2.2.1]hept-2-ylacetate - 35658-04-9](/images/structure/VC4098900.png)
Specification
CAS No. | 35658-04-9 |
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Molecular Formula | C11H18O2 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | ethyl 2-(2-bicyclo[2.2.1]heptanyl)acetate |
Standard InChI | InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3 |
Standard InChI Key | AUTDAVPVPASYDM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1CC2CCC1C2 |
Canonical SMILES | CCOC(=O)CC1CC2CCC1C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
Ethyl bicyclo[2.2.1]hept-2-ylacetate belongs to the norbornane derivative family, featuring a bicyclo[2.2.1]heptane ring system substituted with an ethyl acetate group at the 2-position. The compound exists as a mixture of diastereomers due to the chiral centers within the bicyclic framework . Its IUPAC name is ethyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate, and its SMILES notation is .
Table 1: Key Identifiers of Ethyl Bicyclo[2.2.1]hept-2-ylacetate
Structural Comparison with Related Compounds
The compound is distinct from its unsaturated analog, ethyl 2-(bicyclo[2.2.1]heptan-2-ylidene)acetate (CAS 57649-58-8), which contains a conjugated double bond () adjacent to the ester group . This structural difference reduces the molecular weight to 180.24 g/mol and alters reactivity, enabling Diels-Alder or hydrogenation pathways . Another related compound, bicyclo[2.2.1]hept-2-yl acetate (CAS 34640-76-1), lacks the ethyl chain in the ester group, resulting in a simpler molecular formula () .
Synthesis and Manufacturing
Industrial Synthesis Routes
A patented method for synthesizing bicyclo[2.2.1]heptane derivatives involves acid-catalyzed dimerization of cyclopentadiene followed by hydrogenation . For ethyl bicyclo[2.2.1]hept-2-ylacetate, a plausible route includes:
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Esterification: Reacting bicyclo[2.2.1]hept-2-ylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) .
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Hydrogenation: If starting from the unsaturated analog (CAS 57649-58-8), catalytic hydrogenation using nickel or palladium achieves saturation .
Table 2: Catalytic Conditions for Hydrogenation
Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
---|---|---|---|
Ni | 80–120 | 10–15 | 85–90 |
Pd/C | 25–50 | 1–3 | 75–80 |
Stereochemical Control
The diastereomeric mixture arises during esterification or hydrogenation due to the bicyclic system’s rigidity. Chromatographic separation or stereoselective catalysis may refine the ratio of exo/endo isomers, though industrial processes often retain the mixture for cost efficiency .
Physical and Chemical Properties
Physicochemical Data
While density and melting/boiling points are unspecified in available literature, computational predictions suggest:
Reactivity Profile
The ester group undergoes hydrolysis under acidic or basic conditions, yielding bicyclo[2.2.1]hept-2-ylacetic acid. The bicyclic framework may participate in ring-opening reactions under extreme conditions (e.g., strong oxidizers) .
Applications and Industrial Use
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, and respirator |
Storage | Sealed container in a cool, dry place |
First Aid | Rinse skin/eyes with water; seek medical advice if inhaled |
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